

(R)-3-(2-Chlorophenyl)pyrrolidine chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	(R)-3-(2-Chlorophenyl)pyrrolidine
CAS No.:	1335583-18-0
Cat. No.:	B577363

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Technical Whitepaper: **(R)-3-(2-Chlorophenyl)pyrrolidine**

Executive Summary & Molecular Identity

(R)-3-(2-Chlorophenyl)pyrrolidine is a privileged chiral scaffold in medicinal chemistry, specifically valued for its role in modulating G-protein coupled receptors (GPCRs).[1] Unlike its phenylpiperazine analogs (e.g., mCPP), the 3-phenylpyrrolidine core offers a rigidified, metabolically stable bioisostere of the phenethylamine pharmacophore.[1]

This enantiomer is a critical building block in the synthesis of selective serotonin 5-HT_{2C} receptor agonists, utilized in the development of therapeutics for obesity, schizophrenia, and epilepsy. The ortho-chlorine substitution provides steric bulk that restricts rotation, enhancing receptor subtype selectivity compared to unsubstituted analogs.

Table 1: Molecular Identity & Identifiers

Parameter	Details
IUPAC Name	(3R)-3-(2-chlorophenyl)pyrrolidine
Common Name	(R)-3-(2-Chlorophenyl)pyrrolidine
CAS Number (Racemic HCl)	1095545-14-4
CAS Number (Enantiomer)	Note: Specific CAS for (R)-free base is rarely listed commercially; often referenced as the resolved fraction of 1205037-12-6.[1]
Molecular Formula	C ₁₀ H ₁₂ ClN
Molecular Weight	181.66 g/mol (Free Base); 218.12 g/mol (HCl Salt)
Chiral Center	C3 (R-configuration)
SMILES	<chem>C1C=CC=CC=C1[C@H]2CNCC2</chem>

Physicochemical Profile

Understanding the physicochemical properties is essential for formulation and ADME (Absorption, Distribution, Metabolism, Excretion) prediction.[1] The presence of the chlorine atom at the ortho position significantly increases lipophilicity compared to the parent phenylpyrrolidine.

Table 2: Key Physical Properties

Property	Value	Experimental/Predicted	Relevance
LogP	2.3 – 2.65	Predicted (ACD/Labs)	Moderate lipophilicity; good BBB permeability.[1]
pKa (Base)	9.4 ± 0.2	Predicted	Basic nitrogen; exists as cation at physiological pH.[1]
Melting Point (HCl)	125 – 127 °C	Experimental	Crystalline solid stability for formulation.[1]
Solubility	High (Water, as HCl)	Experimental	Excellent aqueous solubility facilitates dosing.[1]
PSA	12.03 Å ²	Calculated	Low polar surface area favors CNS penetration.

Synthetic Routes & Process Chemistry

The synthesis of **(R)-3-(2-Chlorophenyl)pyrrolidine** generally proceeds via two primary strategies: (1) Chiral Resolution of the racemic mixture (most common for scale-up) or (2) Asymmetric Synthesis using chiral auxiliaries.[1]

Method A: Cyclization and Classical Resolution (Industrial Route)

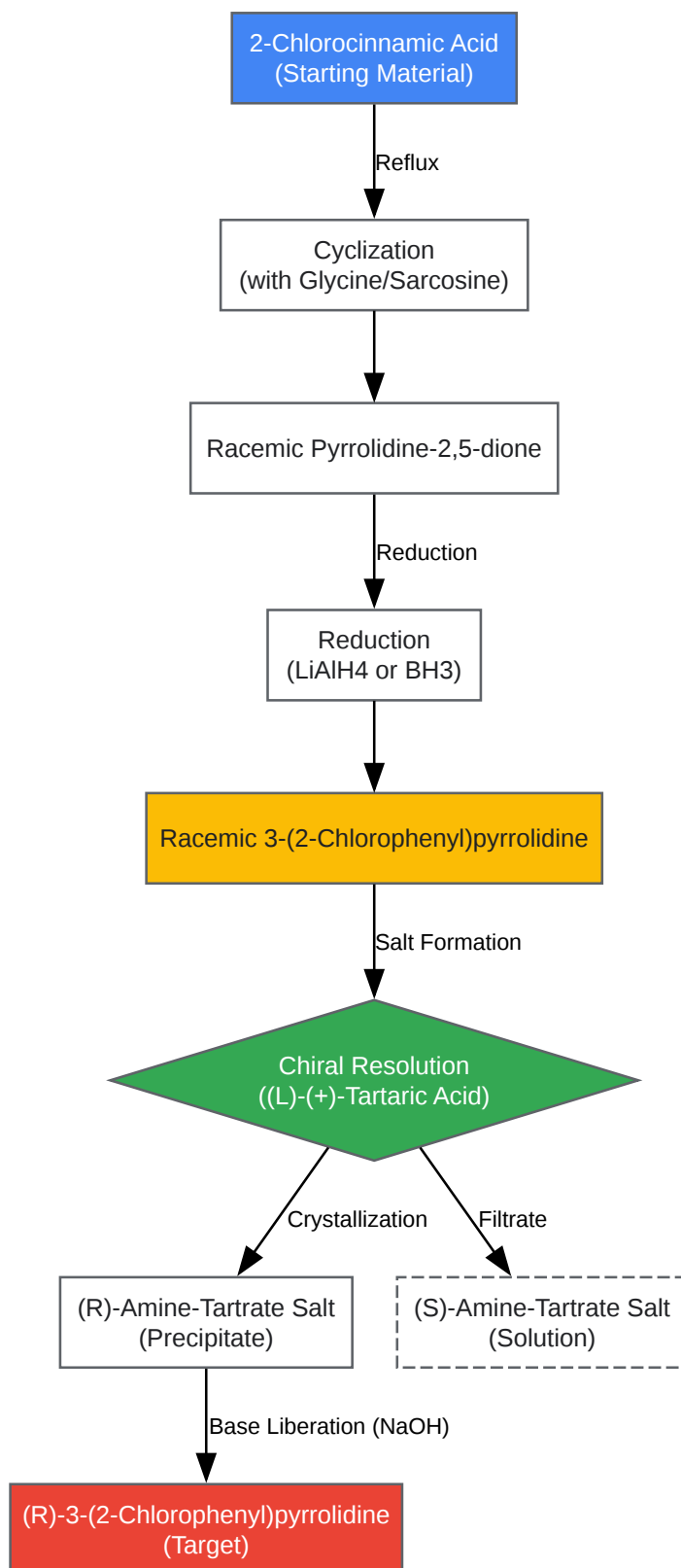
This robust pathway avoids expensive chiral catalysts.[1] It begins with 2-chlorocinnamic acid or succinic acid derivatives, forms the pyrrolidine ring, and resolves the enantiomers using tartaric acid.

Protocol Highlight: Chiral Resolution

- Salt Formation: Dissolve racemic 3-(2-chlorophenyl)pyrrolidine in hot ethanol.

- Resolution: Add 0.5 equivalents of (L)-(+)-Tartaric acid.
- Crystallization: Allow the solution to cool slowly. The diastereomeric salt of the (R)-amine usually precipitates due to lower solubility.
- Liberation: Treat the filtered salt with 1M NaOH and extract with DCM to yield the (R)-free base.

Visualization: Synthesis Workflow



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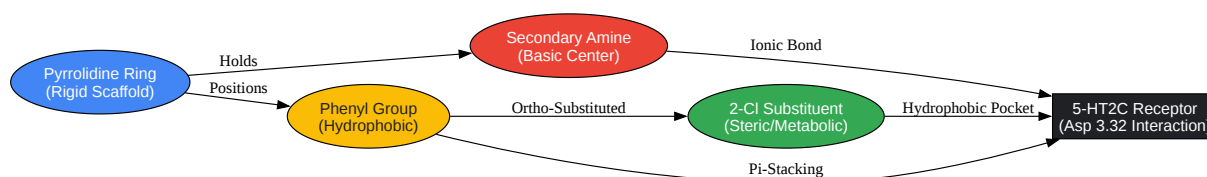
Figure 1: Industrial synthesis pathway via cyclization and classical resolution.

Medicinal Chemistry Applications

The **(R)-3-(2-chlorophenyl)pyrrolidine** moiety is a pharmacophore designed to mimic the bioactive conformation of serotonin (5-HT) while blocking metabolic hotspots.[1]

- 5-HT_{2C} Agonism: The pyrrolidine nitrogen mimics the ethylamine side chain of serotonin. The ortho-chloro substituent forces the phenyl ring into a specific dihedral angle, optimizing pi-pi stacking interactions within the receptor pocket (specifically Trp 3.28).[1]
- Metabolic Stability: The chlorine atom blocks the metabolically vulnerable phenyl ring positions, extending the half-life compared to unsubstituted analogs.

Visualization: SAR Logic & Pharmacophore



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Figure 2: Structure-Activity Relationship (SAR) mapping of the scaffold to the 5-HT_{2C} receptor. [1]

Analytical Characterization

Validation of the enantiomeric excess (ee) is critical. Standard achiral HPLC cannot distinguish the (R) and (S) forms.[1]

Protocol: Chiral HPLC Method

- Column: Chiralpak AD-H or OD-H (Amylose-based).[1]

- Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).[1]
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm.
- Expected Result: The (R)-enantiomer typically elutes second on AD-H columns (verify with standards).

Handling & Safety (SDS Summary)

As a secondary amine and halogenated aromatic, this compound requires strict safety protocols.[1]

- Hazards:
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H335: May cause respiratory irritation.
- Storage: Hygroscopic as HCl salt. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
- Disposal: Incineration with a scrubber for HCl/NOx gases.

References

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